![molecular formula C20H20ClFN6O2 B2924686 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1049385-74-1](/img/structure/B2924686.png)
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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Description
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C20H20ClFN6O2 and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with structural similarities have been studied for their antiviral properties. For example, derivatives of 4-chlorophenyl with modifications have shown potential in antiviral research .
Antibacterial Applications
Similar compounds have been synthesized and studied for their antibacterial properties, including against tuberculosis (TB) and other bacterial infections .
Anticancer Research
Derivatives with tetrazole and biphenyl structures have been explored for their anticancer applications, particularly in lung cancer cell lines .
NMR Spectroscopy Studies
The structural analysis of related compounds using NMR spectroscopy can provide insights into the formation and properties of such chemicals .
Synthesis of Derivatives
The synthesis process of related compounds can lead to the creation of new derivatives with potential therapeutic or industrial applications .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction between such compounds and biological targets, which is crucial for drug design and discovery .
properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORSOBUDFFCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
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